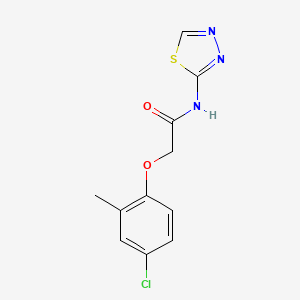
1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine, also known as CFPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit significant binding affinity towards the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and depression. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has also been found to exhibit moderate binding affinity towards the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Wirkmechanismus
The exact mechanism of action of 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a weak antagonist at the dopamine D2 receptor. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine may also modulate the activity of other neurotransmitter systems, including the noradrenergic and glutamatergic systems.
Biochemical and Physiological Effects
1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. It has also been found to enhance cognitive function and memory consolidation. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine may also have potential applications in the treatment of substance abuse disorders and neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has some limitations, including its relatively low potency and selectivity towards the serotonin 5-HT1A receptor and its weak binding affinity towards the dopamine D2 receptor.
Zukünftige Richtungen
Future research on 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine could focus on developing more potent and selective derivatives with improved pharmacological properties. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine could also be studied for its potential applications in the treatment of other neurological disorders such as schizophrenia and Parkinson's disease. Moreover, 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine could be used as a tool compound for studying the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions.
Conclusion
In conclusion, 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine is a synthetic compound with potential applications in medicinal chemistry and neuroscience. Its synthesis method involves the reaction of 4-chloro-2-fluorobenzoic acid with phenylpiperazine in the presence of a coupling agent and a catalyst. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine exhibits significant binding affinity towards the serotonin 5-HT1A receptor and moderate binding affinity towards the dopamine D2 receptor. It has been shown to exhibit anxiolytic and antidepressant-like effects, enhance cognitive function and memory consolidation, and may have potential applications in the treatment of substance abuse disorders and neurodegenerative diseases. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has several advantages for lab experiments, including its high purity, stability, and solubility, but also has some limitations, including its relatively low potency and selectivity. Future research on 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine could focus on developing more potent and selective derivatives with improved pharmacological properties and studying its potential applications in other neurological disorders.
Synthesemethoden
The synthesis of 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine involves the reaction of 4-chloro-2-fluorobenzoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine as a white solid with a purity of more than 95%.
Eigenschaften
IUPAC Name |
(4-chloro-2-fluorophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-13-6-7-15(16(19)12-13)17(22)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYRGPUGCOMVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluorophenyl)-(4-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)


![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)

![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)